

An In-depth Technical Guide to 4-Ethoxy-1methyl-2-nitrobenzene

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Compound of Interest

Compound Name: 4-Ethoxy-1-methyl-2-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Ethoxy-1-methyl-2-nitrobenzene**, a valuable nitroaromatic compound in various chemical syntheses. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and key reactions, and presents this information in a clear and accessible format for researchers and professionals in drug development and chemical sciences.

Core Properties and Identification

4-Ethoxy-1-methyl-2-nitrobenzene, with the CAS number 102871-92-1, is an aromatic compound characterized by an ethoxy, a methyl, and a nitro group attached to a benzene ring. [1] Its chemical structure and properties make it a versatile intermediate in organic synthesis.

Physicochemical Data

The key physicochemical properties of **4-Ethoxy-1-methyl-2-nitrobenzene** are summarized in the table below for easy reference.



Property	Value	Source
CAS Number	102871-92-1	[1]
Molecular Formula	C ₉ H ₁₁ NO ₃	[1]
Molecular Weight	181.19 g/mol	[1]
IUPAC Name	4-ethoxy-1-methyl-2- nitrobenzene	[1]
XLogP3	2.8	[1]
Topological Polar Surface Area	55.1 Ų	[1]
Synonyms	Benzene, 4-ethoxy-1-methyl-2- nitro-; 4-Ethoxy-1-methyl-2- nitro-benzene	[1]

Synthesis and Experimental Protocols

The synthesis of **4-Ethoxy-1-methyl-2-nitrobenzene** is typically achieved through the electrophilic nitration of 4-ethoxytoluene (also known as 1-ethoxy-4-methylbenzene). The ethoxy and methyl groups on the benzene ring direct the incoming nitro group to the ortho position relative to the methyl group and meta to the ethoxy group.

Experimental Protocol: Synthesis of 4-Ethoxy-1-methyl-2-nitrobenzene

This protocol describes a plausible laboratory-scale synthesis based on general procedures for the nitration of aromatic compounds.

Materials:

- 4-Ethoxytoluene
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)



- Ice
- Sodium Bicarbonate (NaHCO₃) solution (saturated)
- Dichloromethane (CH₂Cl₂)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

Procedure:

- In a round-bottom flask cooled in an ice bath, slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (the nitrating mixture).
- To this stirred and cooled nitrating mixture, add 4-ethoxytoluene dropwise from a dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.
- After the addition is complete, continue stirring the mixture at low temperature for a specified period to allow the reaction to go to completion.
- Carefully pour the reaction mixture over crushed ice to quench the reaction.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
- Extract the product into dichloromethane.
- Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.
- Remove the solvent using a rotary evaporator to yield crude 4-Ethoxy-1-methyl-2nitrobenzene.
- The crude product can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Transformations



4-Ethoxy-1-methyl-2-nitrobenzene can undergo several chemical transformations, making it a useful synthetic intermediate. Key reactions include the reduction of the nitro group and oxidation of the methyl group.

Reduction of the Nitro Group

The nitro group of **4-Ethoxy-1-methyl-2-nitrobenzene** can be readily reduced to an amino group to form 5-ethoxy-2-methylaniline. This transformation is a critical step in the synthesis of various more complex molecules.[2]

Experimental Protocol: Reduction to 5-Ethoxy-2-methylaniline

This protocol outlines a general procedure for the reduction of a nitroaromatic compound.

Materials:

- 4-Ethoxy-1-methyl-2-nitrobenzene
- Ethanol (or another suitable solvent)
- Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
- Hydrogen gas (H2) source
- Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
- Celite or another filtration aid

Procedure:

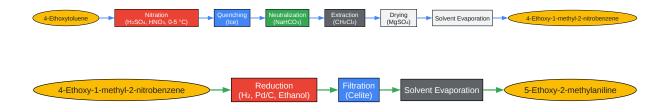
- Dissolve 4-Ethoxy-1-methyl-2-nitrobenzene in a suitable solvent like ethanol in a reaction vessel.
- Carefully add a catalytic amount of palladium on carbon to the solution.
- Seal the reaction vessel and purge it with hydrogen gas.



- Pressurize the vessel with hydrogen gas to the desired pressure (if using a Parr apparatus)
 or maintain a hydrogen atmosphere using a balloon.
- Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Wash the filter cake with the solvent used for the reaction.
- Remove the solvent from the filtrate under reduced pressure to obtain the crude 5-ethoxy-2-methylaniline.
- The product can be purified further if necessary.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis of **4-Ethoxy-1-methyl-2-nitrobenzene** and its subsequent reduction.



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References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Ethoxy-4-methyl-2-nitrobenzene | 85653-54-9 | Benchchem [benchchem.com]
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